3-(4-Bromophenoxy)-5-nitroaniline
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Overview
Description
3-(4-Bromophenoxy)-5-nitroaniline is an organic compound that features a bromophenoxy group and a nitroaniline group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bromine and nitro functional groups imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-5-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of aniline to form 3-nitroaniline.
Bromination: The bromination of phenol to produce 4-bromophenol.
Coupling Reaction: The coupling of 3-nitroaniline with 4-bromophenol under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Bromophenoxy)-5-aminoaniline.
Reduction: Formation of 3-(4-Substituted phenoxy)-5-nitroaniline.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Bromophenoxy)-5-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenoxy group can participate in various binding interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom and a hydroxyl group attached to a benzene ring.
3-Nitroaniline: Contains a nitro group and an amino group attached to a benzene ring.
4-Bromoaniline: Features a bromine atom and an amino group attached to a benzene ring.
Uniqueness
3-(4-Bromophenoxy)-5-nitroaniline is unique due to the presence of both bromophenoxy and nitroaniline groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
3-(4-bromophenoxy)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZOGZKXROXZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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